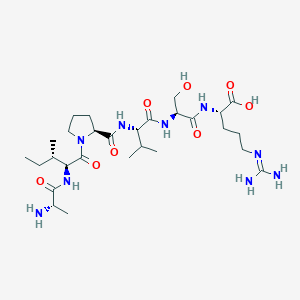
L-Alanyl-L-isoleucyl-L-prolyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-L-isoleucyl-L-prolyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine is a peptide compound composed of six amino acids: L-alanine, L-isoleucine, L-proline, L-valine, L-serine, and L-ornithine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-isoleucyl-L-prolyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with a protected side chain, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected.
Industrial Production Methods
Industrial production of peptides often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency, yield, and purity. Advanced techniques such as microwave-assisted synthesis and automated peptide synthesizers are commonly used to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-isoleucyl-L-prolyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like serine.
Reduction: This reaction can reduce disulfide bonds if present.
Substitution: This reaction can occur at reactive side chains, such as the amino group of ornithine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of serine sulfoxide.
Scientific Research Applications
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Alanyl-L-isoleucyl-L-prolyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine depends on its specific biological activity. Generally, peptides exert their effects by interacting with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate signaling pathways, enzyme activity, or cellular functions.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-isoleucyl-L-prolyl-L-valyl-L-seryl-L-ornithine: A similar peptide without the diaminomethylidene modification.
L-Alanyl-L-isoleucyl-L-prolyl-L-valyl-L-seryl-L-lysine: A peptide with lysine instead of ornithine.
L-Alanyl-L-isoleucyl-L-prolyl-L-valyl-L-seryl-L-arginine: A peptide with arginine instead of ornithine.
Uniqueness
L-Alanyl-L-isoleucyl-L-prolyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine is unique due to the presence of the diaminomethylidene group on the ornithine residue. This modification can influence the peptide’s chemical properties, biological activity, and interactions with molecular targets.
Properties
CAS No. |
651357-12-9 |
|---|---|
Molecular Formula |
C28H51N9O8 |
Molecular Weight |
641.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C28H51N9O8/c1-6-15(4)21(36-22(39)16(5)29)26(43)37-12-8-10-19(37)24(41)35-20(14(2)3)25(42)34-18(13-38)23(40)33-17(27(44)45)9-7-11-32-28(30)31/h14-21,38H,6-13,29H2,1-5H3,(H,33,40)(H,34,42)(H,35,41)(H,36,39)(H,44,45)(H4,30,31,32)/t15-,16-,17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
SEWMYIAKWKLLED-BPSSIEEOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















